N-(3-methoxyphenyl)-3-oxo-3-pyridin-3-ylpropanamide
Description
N-(3-Methoxyphenyl)-3-oxo-3-pyridin-3-ylpropanamide is a synthetic small molecule characterized by a propanamide backbone bridging a 3-methoxyphenyl group and a pyridin-3-yl ketone moiety. This structural profile suggests applications in targeting receptors or enzymes where aromatic stacking and polar interactions are critical, such as kinase inhibitors or G-protein-coupled receptor modulators .
Properties
IUPAC Name |
N-(3-methoxyphenyl)-3-oxo-3-pyridin-3-ylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-20-13-6-2-5-12(8-13)17-15(19)9-14(18)11-4-3-7-16-10-11/h2-8,10H,9H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFFCRQQXKDXJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CC(=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80407098 | |
| Record name | N-(3-methoxyphenyl)-3-oxo-3-pyridin-3-ylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80407098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23059-22-5 | |
| Record name | N-(3-methoxyphenyl)-3-oxo-3-pyridin-3-ylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80407098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-3-oxo-3-pyridin-3-ylpropanamide typically involves the reaction of 3-methoxybenzoyl chloride with 3-pyridylacetic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-3-oxo-3-pyridin-3-ylpropanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 3-hydroxyphenyl derivative.
Reduction: 3-hydroxypropanamide derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-methoxyphenyl)-3-oxo-3-pyridin-3-ylpropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-3-oxo-3-pyridin-3-ylpropanamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The methoxy and pyridinyl groups play crucial roles in its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The compound’s closest analogs include:
Key Observations :
- The propanamide backbone in the target compound offers intermediate flexibility compared to acetamide (shorter) or butanamide (longer), balancing binding and pharmacokinetics.
- Pyridin-3-yl vs.
Physicochemical Properties
Analysis :
- The target compound’s moderate LogP suggests better solubility than AMC3 but lower membrane permeability than the butanamide analog.
- Higher hydrogen-bond acceptors in AMC3 may correlate with increased polar surface area, impacting blood-brain barrier penetration .
Biological Activity
N-(3-methoxyphenyl)-3-oxo-3-pyridin-3-ylpropanamide, also known by its CAS number 23059-22-5, is a compound that has garnered attention for its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a pyridine ring, which is known for its role in various biological activities. The methoxy group on the phenyl ring may enhance the compound's lipophilicity and biological interactions.
Research indicates that compounds similar to this compound can act as inhibitors of the phosphoinositide 3-kinase (PI3-K) pathway, which is crucial in cancer cell proliferation and survival. The PI3-K pathway is often dysregulated in cancer, making it an attractive target for therapeutic intervention .
Antimicrobial Properties
The compound's structural characteristics indicate potential antimicrobial activity. Compounds with similar motifs have been evaluated for their ability to inhibit bacterial and fungal growth. For example, derivatives of pyridine have shown promising results against various pathogens .
Case Studies and Research Findings
- Inhibition of PI3-K : A study demonstrated that pyridopyrimidinone derivatives effectively inhibited PI3-K activity, leading to reduced cell proliferation in cancer cell lines. The study highlighted that structural modifications could enhance potency and selectivity .
- Antimicrobial Activity : A series of related compounds were synthesized and tested for antimicrobial activity. The results indicated that certain derivatives exhibited significant inhibition against both Gram-positive and Gram-negative bacteria .
Data Table: Biological Activity Summary
Q & A
Q. What are the key steps and methodologies for synthesizing N-(3-methoxyphenyl)-3-oxo-3-pyridin-3-ylpropanamide?
The synthesis of structurally similar compounds (e.g., methoxyphenyl-propanamide analogs) typically involves multi-step organic reactions:
Coupling Reactions : Use organolithium reagents or palladium catalysts for aryl-aryl bond formation (e.g., connecting pyridine and methoxyphenyl groups) .
Protecting Groups : Protect reactive sites (e.g., amide or ketone functionalities) using tert-butyldimethylsilyl (TBS) or benzyl groups to ensure selective reactivity .
Purification : Employ column chromatography or recrystallization to isolate high-purity products (>95%) .
Characterization : Confirm structure via -NMR, -NMR, and LC-MS .
Example Synthesis Protocol (Analog Compounds):
| Step | Reaction Type | Reagents/Conditions | Purpose | Reference |
|---|---|---|---|---|
| 1 | Coupling | Pd(PPh), DMF, 80°C | Form pyridine-methoxyphenyl bond | |
| 2 | Protection | TBSCl, imidazole, CHCl | Protect ketone group | |
| 3 | Deprotection | TBAF, THF | Remove TBS group |
Q. How do functional groups in this compound influence its reactivity and interactions?
The compound’s functional groups drive its chemical and biological behavior:
- 3-Methoxyphenyl : Enhances lipophilicity and π-π stacking with aromatic residues in enzymes/receptors .
- Pyridine Ring : Acts as a hydrogen bond acceptor, critical for binding to targets like TRPV1 or MAO-B .
- Propanamide Backbone : Stabilizes conformation via intramolecular hydrogen bonding, affecting bioavailability .
Key Interactions (Hypothesized):
| Functional Group | Interaction Type | Biological Relevance | Reference |
|---|---|---|---|
| Methoxy (-OCH) | Hydrophobic/van der Waals | Enhances membrane permeability | |
| Pyridine N | Hydrogen bonding | Binds to catalytic sites of enzymes | |
| Ketone (3-oxo) | Electrophilic reactivity | Susceptible to nucleophilic attack (e.g., in prodrug design) |
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Discrepancies in bioactivity (e.g., IC values) may arise from:
- Assay Variability : Use orthogonal assays (e.g., fluorescence polarization vs. radiometric) to confirm target engagement .
- Purity Issues : Re-evaluate compound purity via HPLC and elemental analysis .
- Structural Confirmation : Perform X-ray crystallography (as in ) to rule out polymorphism or stereochemical errors .
Example Workflow:
Re-synthesize compound under controlled conditions .
Validate purity (>99%) via LC-MS and -NMR .
Test activity across multiple assays (e.g., enzymatic inhibition and cell-based models) .
Q. What computational strategies predict the compound’s mechanism of action?
- Molecular Docking : Use AutoDock or Schrödinger to model interactions with targets like TRPV1 (see ) or MAO-B .
- MD Simulations : Simulate binding stability over 100+ ns to assess residence time and conformational changes .
- QSAR Models : Corrogate substituent effects (e.g., methoxy vs. nitro groups) on bioactivity .
Case Study (TRPV1 Antagonism):
- Hypothesis : The pyridine and methoxyphenyl groups mimic capsazepine’s pharmacophore .
- Validation : Synthesize analogs with fluorinated pyridine to test binding affinity shifts .
Q. How can reaction conditions be optimized to improve synthesis yield?
- DoE (Design of Experiments) : Vary temperature, solvent (e.g., DMF vs. THF), and catalyst loading to identify optimal parameters .
- Catalyst Screening : Test Pd vs. Cu catalysts for coupling efficiency .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and minimize side products .
Optimization Example:
| Parameter | Baseline | Optimized | Impact on Yield |
|---|---|---|---|
| Temperature | 80°C | 60°C | Reduced decomposition, +15% yield |
| Solvent | DMF | DMSO | Improved solubility, +20% yield |
Q. What are the degradation pathways and stability considerations for this compound?
- Hydrolysis : The 3-oxo group is prone to hydrolysis in aqueous buffers (pH >7). Stabilize with lyophilization or low-pH formulations .
- Photodegradation : Methoxyphenyl derivatives may degrade under UV light; store in amber vials at -20°C .
- Oxidation : Use antioxidants (e.g., BHT) in stock solutions to prevent radical-mediated degradation .
Q. How does structural modification (e.g., halogenation) alter bioactivity?
- Halogenation (Cl, F) : Increases metabolic stability and target affinity (e.g., ’s chloro-substituted analog showed 10x higher MAO-B inhibition) .
- Nitro Groups : Enhance electron-withdrawing effects, altering binding kinetics (see for nitro-phenyl analogs) .
SAR Table (Hypothetical):
| Substituent | Bioactivity (IC, nM) | Notes | Reference |
|---|---|---|---|
| 3-OCH | 150 | Baseline activity | |
| 4-Cl | 85 | Improved metabolic stability | |
| 3-NO | 220 | Reduced solubility |
Q. What in vitro models are suitable for evaluating its pharmacokinetic properties?
- Caco-2 Assays : Predict intestinal absorption via permeability coefficients .
- Microsomal Stability : Use liver microsomes (human/rat) to assess CYP-mediated metabolism .
- Plasma Protein Binding : Equilibrium dialysis to measure unbound fraction .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
